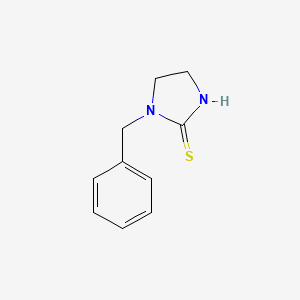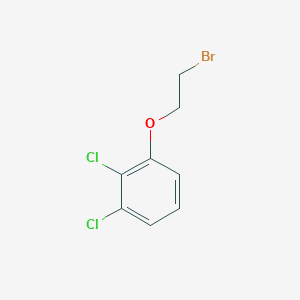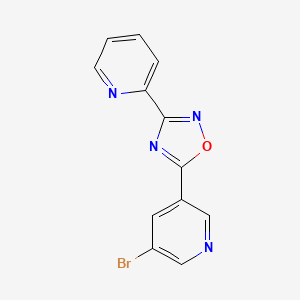
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
概要
説明
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 5-bromo-3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a bromopyridyl group.
3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methylphenyl group, offering different electronic properties.
Uniqueness
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions
特性
分子式 |
C12H7BrN4O |
|---|---|
分子量 |
303.11 g/mol |
IUPAC名 |
5-(5-bromopyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7BrN4O/c13-9-5-8(6-14-7-9)12-16-11(17-18-12)10-3-1-2-4-15-10/h1-7H |
InChIキー |
UXFNVLVNPRELJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
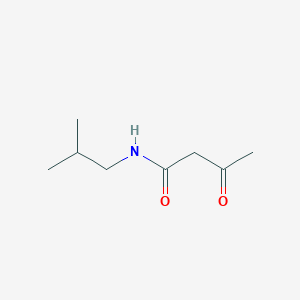
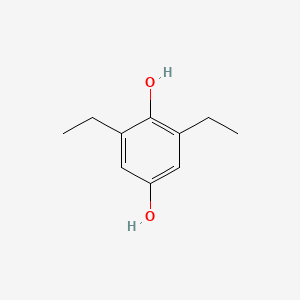
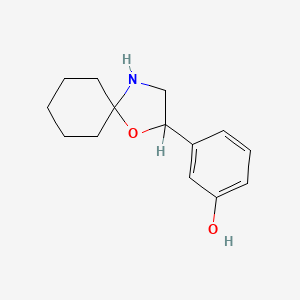
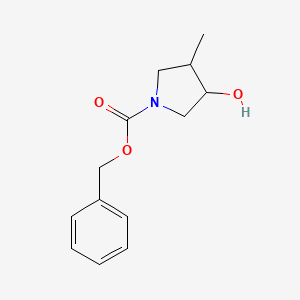
![4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine](/img/structure/B8689404.png)
![Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B8689411.png)
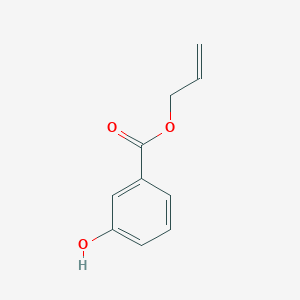
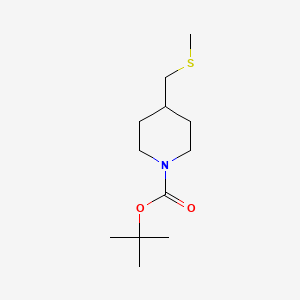
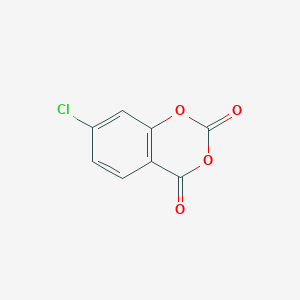
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
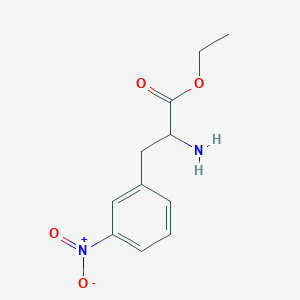
![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)
